molecular formula C12H21NO2 B13319358 4-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid

4-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13319358
M. Wt: 211.30 g/mol
InChI Key: SBDLQFLTBVOHIJ-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid is a chemical compound characterized by a pyrrolidine ring substituted with a cyclohexylmethyl group and a carboxylic acid group. This compound is of interest due to its unique structure, which combines the rigidity of the cyclohexane ring with the flexibility of the pyrrolidine ring, making it a valuable scaffold in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Michael addition reaction, where a carboxylate-substituted enone reacts with nitroalkanes to form the pyrrolidine ring . The cyclohexylmethyl group can be introduced through alkylation reactions using cyclohexylmethyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The pyrrolidine ring can be reduced to form different hydrogenated products.

    Substitution: The cyclohexylmethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce various hydrogenated pyrrolidine compounds.

Scientific Research Applications

4-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The cyclohexylmethyl group enhances the compound’s binding affinity and selectivity by providing steric and hydrophobic interactions. These interactions can influence signaling pathways and biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 4-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the cyclohexylmethyl group and the pyrrolidine ring, which provides a balance of rigidity and flexibility. This makes it a versatile scaffold for drug design and other applications, offering advantages in terms of binding affinity, selectivity, and stability.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H21NO2/c14-12(15)11-8-13-7-10(11)6-9-4-2-1-3-5-9/h9-11,13H,1-8H2,(H,14,15)

InChI Key

SBDLQFLTBVOHIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2CNCC2C(=O)O

Origin of Product

United States

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